molecular formula C30H21N B14519900 2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine CAS No. 62953-38-2

2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine

Cat. No.: B14519900
CAS No.: 62953-38-2
M. Wt: 395.5 g/mol
InChI Key: GYFHCNRWTNTUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine is a heterocyclic compound that features a pyridine ring substituted with fluorenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine typically involves the reaction of 9H-fluoren-2-yl isocyanate with appropriate pyridine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols .

Scientific Research Applications

2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and optical properties. This makes it particularly valuable for applications in organic electronics and materials science .

Properties

CAS No.

62953-38-2

Molecular Formula

C30H21N

Molecular Weight

395.5 g/mol

IUPAC Name

2-(9H-fluoren-2-yl)-4,6-diphenylpyridine

InChI

InChI=1S/C30H21N/c1-3-9-21(10-4-1)25-19-29(22-11-5-2-6-12-22)31-30(20-25)24-15-16-28-26(18-24)17-23-13-7-8-14-27(23)28/h1-16,18-20H,17H2

InChI Key

GYFHCNRWTNTUHP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.